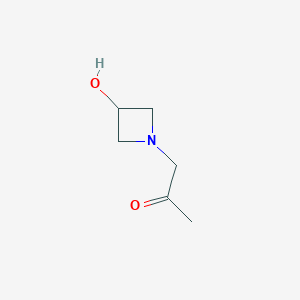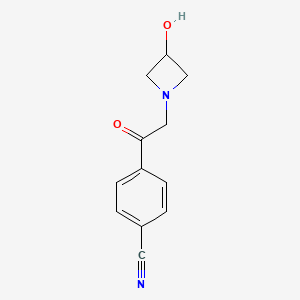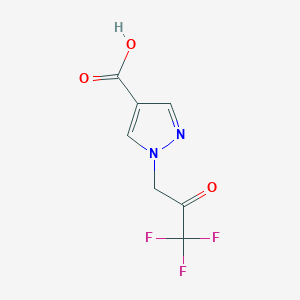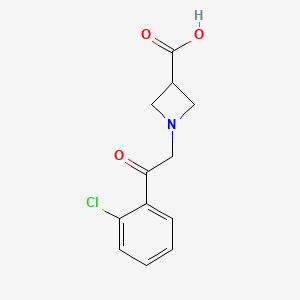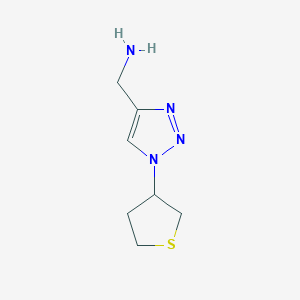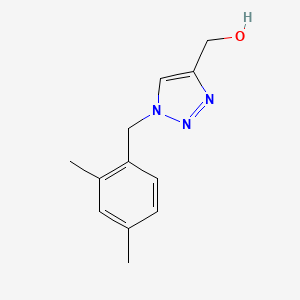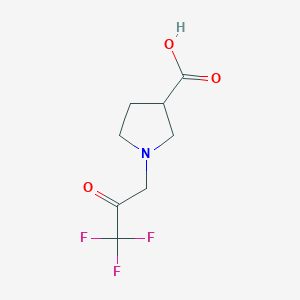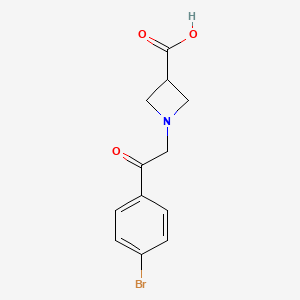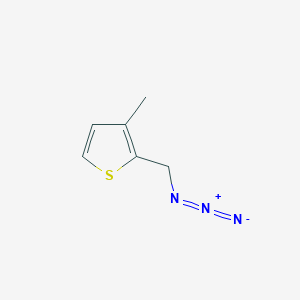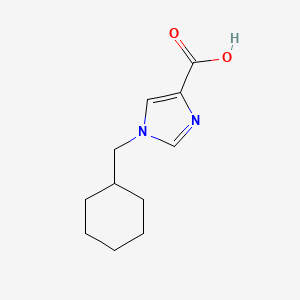
1-(cyclohexylmethyl)-1H-imidazole-4-carboxylic acid
Vue d'ensemble
Description
The compound “1-(cyclohexylmethyl)-1H-imidazole-4-carboxylic acid” is likely a derivative of imidazole, which is a five-membered ring compound with two nitrogen atoms. The cyclohexylmethyl group is attached to the first carbon of the imidazole ring, and the carboxylic acid group is attached to the fourth carbon .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving cyanoacetohydrazides . Additionally, cyclohexane derivatives can be produced by hydrogenation of aniline .Molecular Structure Analysis
The molecular structure of this compound would likely involve a five-membered imidazole ring with a cyclohexylmethyl group and a carboxylic acid group attached. The exact structure would depend on the specific positions of these groups .Chemical Reactions Analysis
Ethers, which are similar to the cyclohexylmethyl group in this compound, can undergo acidic cleavage to yield alcohols and alkyl halides . Additionally, cyclohexane derivatives can undergo various reactions, including dehydrogenation to yield toluene .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, cyclohexane derivatives are typically colorless liquids with a faint odor .Applications De Recherche Scientifique
Synthesis and Structural Characterization
Researchers have developed methods for synthesizing imidazole derivatives, which are essential for producing complex molecules with potential biological and industrial applications. For example, the synthesis of triorganotin carboxylates from 1-methyl-1H-imidazole-4-carboxylic acid showcases the compound's utility in creating fungicidal agents, highlighting its broad-spectrum fungicidal activities (Mao et al., 2015).
Catalytic Applications
Imidazole derivatives are also significant in catalysis, where they contribute to the development of sustainable and efficient chemical processes. For instance, a study on the high-temperature/high-pressure continuous flow synthesis of 1H-4-substituted imidazoles demonstrates the compound's role in the streamlined production of NS5A inhibitors, a class of compounds with antiviral properties. This research underscores the efficiency and environmental benefits of using imidazole derivatives in chemical synthesis (Carneiro et al., 2015).
Coordination Chemistry and Material Science
Imidazole-based compounds play a crucial role in coordination chemistry, where they form complex structures with metals, leading to materials with novel properties. A study exploring the assembly of Co(II) coordination polymers with imidazole ligands reveals their potential in electrochemical applications and photocatalytic behavior, indicating the versatility of imidazole derivatives in material science and their contribution to advancing functional materials (Cui et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(cyclohexylmethyl)imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c14-11(15)10-7-13(8-12-10)6-9-4-2-1-3-5-9/h7-9H,1-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBJAYIKVJRKLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C=C(N=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



